5-Hydroxy Propafenone Sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

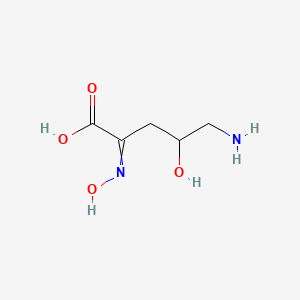

5-Hydroxy Propafenone Sulfate is a biochemical used for proteomics research . It is a metabolite of Propafenone, an anti-arrhythmic medication used for the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias . The molecular formula of 5-Hydroxy Propafenone Sulfate is C21H27NO7S and its molecular weight is 437.52 .

Synthesis Analysis

Propafenone undergoes extensive first-pass hepatic metabolism to form 5-Hydroxy Propafenone . A liquid chromatography-mass spectroscopy (LC-MS) method has been developed for the estimation of Propafenone and 5-Hydroxy Propafenone in human plasma using liquid-liquid extraction technique .Molecular Structure Analysis

The molecular structure of 5-Hydroxy Propafenone Sulfate is represented by the formula C21H27NO7S . It contains a total of 58 bonds, including 31 non-H bonds, 15 multiple bonds, 13 rotatable bonds, 3 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis

The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation to form 5-Hydroxy Propafenone . The excretion of Propafenone is mainly in the form of glucuronide and sulfate conjugates of Propafenone, 5-Hydroxy Propafenone .作用機序

Propafenone, the parent drug of 5-Hydroxy Propafenone, is a Class 1C antiarrhythmic drug with local anesthetic effects, and a direct stabilizing action on myocardial membranes . It acts by inhibiting sodium channels to restrict the entry of sodium into cardiac cells resulting in reduced excitation .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Hydroxy Propafenone Sulfate involves the conversion of Propafenone Hydrochloride to 5-Hydroxy Propafenone, followed by the sulfation of 5-Hydroxy Propafenone to form 5-Hydroxy Propafenone Sulfate.", "Starting Materials": [ "Propafenone Hydrochloride", "Sodium Hydroxide", "Sodium Borohydride", "Sulfur Trioxide", "Sulfuric Acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Conversion of Propafenone Hydrochloride to 5-Hydroxy Propafenone", "a. Dissolve Propafenone Hydrochloride in methanol", "b. Add sodium hydroxide and sodium borohydride to the solution", "c. Heat the mixture at reflux for several hours", "d. Cool the mixture and acidify with hydrochloric acid", "e. Extract the product with ethyl acetate", "f. Dry the organic layer with anhydrous sodium sulfate", "g. Concentrate the solution to obtain 5-Hydroxy Propafenone", "Step 2: Sulfation of 5-Hydroxy Propafenone to form 5-Hydroxy Propafenone Sulfate", "a. Dissolve 5-Hydroxy Propafenone in methanol", "b. Add sulfur trioxide to the solution", "c. Heat the mixture at reflux for several hours", "d. Cool the mixture and slowly add sulfuric acid", "e. Concentrate the solution to obtain 5-Hydroxy Propafenone Sulfate" ] } | |

CAS番号 |

1346598-57-9 |

製品名 |

5-Hydroxy Propafenone Sulfate |

分子式 |

C₂₁H₂₇NO₇S |

分子量 |

437.52 |

同義語 |

1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone; 1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[1-2H]Mannose](/img/structure/B1146200.png)